molecular formula C12H15BrClNO2 B8029142 Tert-butyl N-(4-bromo-3-chlorophenyl)-N-methylcarbamate

Tert-butyl N-(4-bromo-3-chlorophenyl)-N-methylcarbamate

Cat. No.: B8029142
M. Wt: 320.61 g/mol
InChI Key: NDRQFUFSTICJJC-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-3-chlorophenyl)-N-methylcarbamate: is an organic compound with the molecular formula C12H16BrClNO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-3-chlorophenyl)-N-methylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline, tert-butyl chloroformate, and methylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the phenyl ring.

    Oxidation and Reduction: The carbamate group can be involved in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Oxidation: Oxidized forms of the carbamate, potentially forming nitroso or nitro derivatives.

    Reduction: Reduced forms of the carbamate, potentially forming amines.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Studies: Used in studies to understand the interaction of carbamates with biological molecules.

Medicine

    Pharmaceuticals: Investigated for its potential use in developing new medications, particularly those targeting specific enzymes or receptors.

Industry

    Pesticides: Potential use as a precursor in the synthesis of pesticide compounds.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(4-bromo-3-chlorophenyl)-N-methylcarbamate exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-bromo-3-chlorophenyl)-N-propylcarbamate
  • Tert-butyl N-(4-bromo-3-chlorophenyl)-N-ethylcarbamate
  • Tert-butyl N-(4-bromo-3-chlorophenyl)-N-isopropylcarbamate

Uniqueness

Tert-butyl N-(4-bromo-3-chlorophenyl)-N-methylcarbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the methyl group on the carbamate nitrogen. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-chlorophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15(4)8-5-6-9(13)10(14)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRQFUFSTICJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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